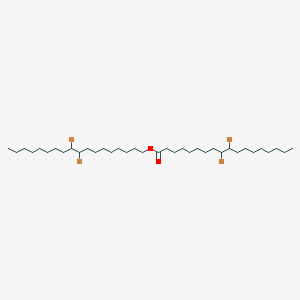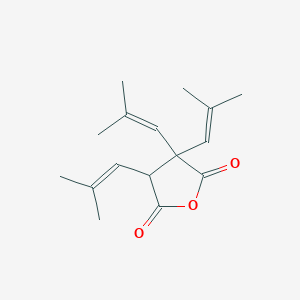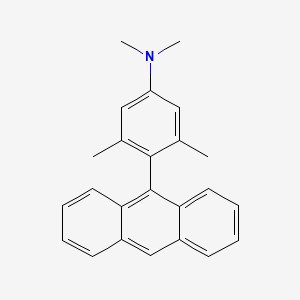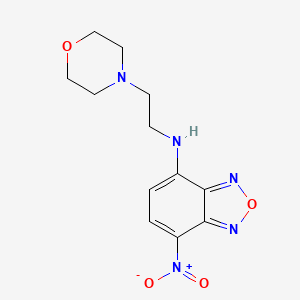![molecular formula C15H20N4 B14494310 N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine CAS No. 63671-70-5](/img/structure/B14494310.png)
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is a chemical compound that belongs to the class of diamines This compound features two pyridin-2-ylmethyl groups attached to a propane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridin-2-ylmethyl chloride with propane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of catalysts and other industrial chemicals.
作用機序
The mechanism of action of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
類似化合物との比較
Similar Compounds
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N~1~,N~3~-Bis[(pyridin-2-yl)methyl]propane-1,3-diamine: Similar structure but with different positioning of the diamine groups.
Uniqueness
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is unique due to its specific arrangement of pyridin-2-ylmethyl groups and propane-1,2-diamine backbone. This unique structure allows it to form distinct coordination complexes with metal ions, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
63671-70-5 |
|---|---|
分子式 |
C15H20N4 |
分子量 |
256.35 g/mol |
IUPAC名 |
1-N,2-N-bis(pyridin-2-ylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-13(19-12-15-7-3-5-9-18-15)10-16-11-14-6-2-4-8-17-14/h2-9,13,16,19H,10-12H2,1H3 |
InChIキー |
MOMLBUSUCFDNLO-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC1=CC=CC=N1)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


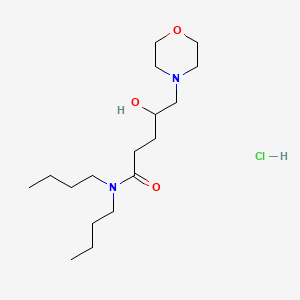
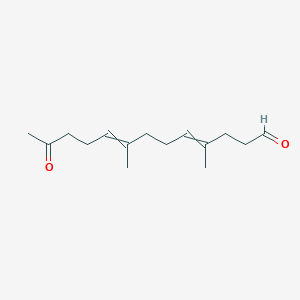
silane](/img/structure/B14494236.png)
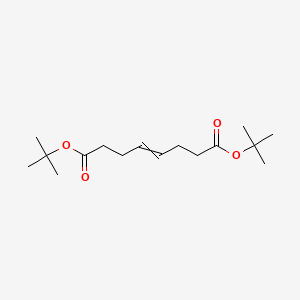
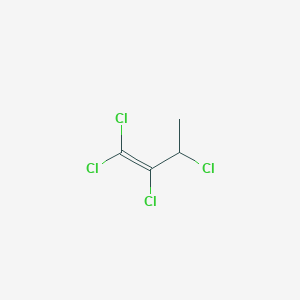
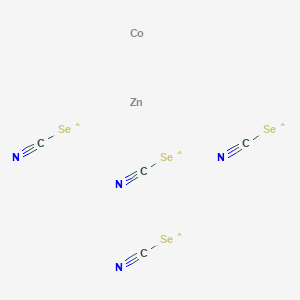
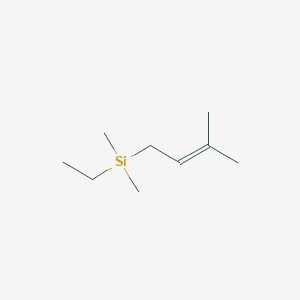
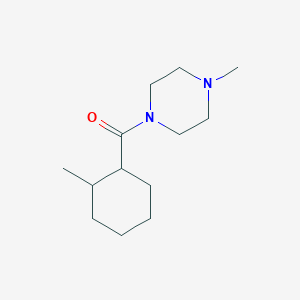
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
